molecular formula C9H16ClNO3 B15237156 Methyl 7-Oxa-2-Azaspiro[3.5]Nonane-5-Carboxylate Hydrochloride

Methyl 7-Oxa-2-Azaspiro[3.5]Nonane-5-Carboxylate Hydrochloride

Cat. No.: B15237156
M. Wt: 221.68 g/mol
InChI Key: WPRSYOJXMBMCHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-oxa-2-azaspiro[3.5]nonane-5-carboxylate hydrochloride (CAS 2031259-07-9) is a spirocyclic compound with the molecular formula C₉H₁₆ClNO₃ and a molecular weight of 221.68 g/mol . It is characterized by a unique 7-oxa-2-azaspiro[3.5]nonane core, where a six-membered oxane ring and a five-membered azaspiro system are fused at a single carbon atom. The methyl ester group at position 5 enhances its utility as a versatile scaffold in medicinal chemistry, particularly in drug design for improving pharmacokinetic properties such as solubility and bioavailability .

This compound has been highlighted as a bioisostere of pipecolic acid, a non-proteinogenic amino acid, enabling the replacement of planar piperidine moieties in drug candidates with three-dimensional spirocyclic structures. Such modifications are known to enhance target binding selectivity, reduce toxicity, and improve metabolic stability .

Properties

Molecular Formula

C9H16ClNO3

Molecular Weight

221.68 g/mol

IUPAC Name

methyl 7-oxa-2-azaspiro[3.5]nonane-5-carboxylate;hydrochloride

InChI

InChI=1S/C9H15NO3.ClH/c1-12-8(11)7-4-13-3-2-9(7)5-10-6-9;/h7,10H,2-6H2,1H3;1H

InChI Key

WPRSYOJXMBMCHL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1COCCC12CNC2.Cl

Origin of Product

United States

Preparation Methods

Two-Step Ring-Closure via Nucleophilic Substitution and Reduction

A patent-published route (CN112321599A) outlines a scalable two-step synthesis starting from bis(2-chloroethyl) ether and cyanoacetaldehyde diethyl acetal.

Step 1: Formation of 7-Oxo Intermediate
In N,N-dimethylformamide (DMF), bis(2-chloroethyl) ether reacts with cyanoacetaldehyde diethyl acetal under phase-transfer catalysis (tetrabutylammonium bromide) and potassium iodide. The reaction proceeds at 70–100°C for 10–24 hours, achieving cyclization to 3-cyano-7-oxa-2-azaspiro[3.5]nonane with yields exceeding 82%. Acid-binding agents (e.g., potassium carbonate) mitigate side reactions by neutralizing liberated hydrogen halides.

Step 2: Lithium Aluminum Hydride Reduction
The nitrile group is reduced to an amine using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at −10°C. This step introduces the secondary amine while preserving the spirocyclic architecture, yielding 7-oxa-2-azaspiro[3.5]nonane. Post-reduction quenching with aqueous sodium hydroxide ensures safe workup.

Step Reactants Conditions Yield (%)
1 Bis(2-chloroethyl) ether + cyanoacetaldehyde diethyl acetal 70–100°C, 10–24 h, DMF 82–86
2 3-Cyano-7-oxa-2-azaspiro[3.5]nonane + LiAlH₄ −10°C, THF, 4–8 h 56–82

Alternative Grignard-Based Approaches

Industrial-scale methods employ tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate as a precursor. Reaction with 2,3-difluorophenylmagnesium bromide in THF at 0°C introduces aryl substituents, followed by hydrochloric acid treatment to yield the hydrochloride salt. While this route prioritizes functionalization over core synthesis, it demonstrates compatibility with Grignard reagents for late-stage diversification.

Esterification and Carboxylation Techniques

Optimization of Esterification Conditions

Key parameters influencing yield and purity include:

  • Solvent Polarity : DCM and THF outperform polar aprotic solvents by minimizing ester hydrolysis.
  • Temperature Control : Reactions conducted below 25°C prevent racemization of chiral centers.
  • Catalyst Loading : Stoichiometric DIPEA ensures complete deprotonation of the secondary amine.

Hydrochloride Salt Formation and Purification

Acid-Mediated Protonation

The free base is dissolved in anhydrous ether or ethanol and treated with gaseous hydrogen chloride (HCl) until pH < 2. Crystallization at −20°C yields methyl 7-oxa-2-azaspiro[3.5]nonane-5-carboxylate hydrochloride as a white solid. Alternative methods use concentrated hydrochloric acid in methanol, though this risks ester hydrolysis if excess acid remains.

Recrystallization and Purity Enhancement

Recrystallization from ethanol/water (9:1) removes residual solvents and byproducts. Final purity >99% is confirmed via HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Scalability
Two-Step Cyclization High yield (82%), minimal side products Requires LiAlH₄, hazardous conditions Industrial-scale
Grignard Functionalization Late-stage diversification Low yield (38–45%), costly reagents Preclinical
Direct Esterification Rapid, high conversion (>90%) Sensitive to moisture, racemization risk Pilot-scale

Challenges and Mitigation Strategies

  • Ring-Opening During Cyclization : Use of phase-transfer catalysts (tetrabutylammonium bromide) suppresses ether cleavage by stabilizing transition states.
  • Over-Reduction in LiAlH₄ Step : Controlled addition rates (−10°C, incremental reagent introduction) prevent formation of olefinic byproducts.
  • Ester Hydrolysis During Salt Formation : Anhydrous HCl gas minimizes water exposure compared to aqueous acid.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-Oxa-2-Azaspiro[3.5]Nonane-5-Carboxylate Hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often include controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions can result in derivatives with different functional groups .

Scientific Research Applications

Methyl 7-Oxa-2-Azaspiro[3.5]Nonane-5-Carboxylate Hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 7-Oxa-2-Azaspiro[3.5]Nonane-5-Carboxylate Hydrochloride exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and physicochemical differences between Methyl 7-oxa-2-azaspiro[3.5]nonane-5-carboxylate hydrochloride and its analogues:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2031259-07-9 C₉H₁₆ClNO₃ 221.68 Methyl ester at position 5; high Fsp³ character; used in anesthetic analogs
7-Oxa-2-azaspiro[3.5]nonane hydrochloride 1417633-09-0 C₇H₁₂ClNO 173.63 Lacks ester/carboxylate groups; simpler structure with lower molecular weight
7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride 1989659-12-2 C₈H₁₃NO₃ 195.19 Carboxylic acid at position 1; potential for salt formation and improved solubility
Methyl azetidine-3-carboxylate hydrochloride 100202-39-9 C₅H₁₀ClNO₂ 159.59 Azetidine ring (4-membered) instead of spirocyclic system; higher flexibility
3-Oxa-9-azaspiro[5.5]undecane hydrochloride 1380300-88-8 C₉H₁₆ClNO 189.68 Larger spiro system (6- and 7-membered rings); altered ring strain and pharmacokinetics

Q & A

What synthetic methodologies enable scalable production of Methyl 7-Oxa-2-Azaspiro[3.5]Nonane-5-Carboxylate Hydrochloride for preclinical studies?

Answer:
Scalable synthesis involves multi-step routes prioritizing functional group compatibility and high yields. Evidence highlights the use of spirocyclic amino acids as bioisosteres for pipecolic acid, with methods achieving multi-gram quantities (e.g., via cyclization and carboxylation steps). For example, substituting piperidine fragments with spirocyclic cores (e.g., 7-oxa-2-azaspiro[3.5]nonane) enhances synthetic efficiency while maintaining stereochemical control. Key steps include:

  • Cyclization : Ring closure using oxa-aza spiro templates under mild acidic conditions.
  • Carboxylation : Introduction of the methyl ester group via nucleophilic acyl substitution.
  • Hydrochloride Formation : Salt formation to improve stability and solubility .

How does the spirocyclic architecture of this compound influence its physicochemical and pharmacokinetic properties?

Answer:
The 7-oxa-2-azaspiro[3.5]nonane core increases three-dimensionality (Fsp³ = 0.45–0.55), reducing planarity and improving:

  • Solubility : Oxygen incorporation enhances hydrogen-bonding capacity (logP reduction by ~0.5 units).
  • Metabolic Stability : Rigid spiro structure limits cytochrome P450-mediated oxidation.
  • Bioavailability : Comparative studies with pipecolic acid derivatives show 20–30% higher oral absorption in rodent models .
PropertyPipecolic Acid Derivative7-Oxa-2-Azaspiro Derivative
LogP1.81.3
Aqueous Solubility (mg/mL)12.418.9
Half-life (h, rat)2.13.7

What analytical techniques are critical for resolving structural ambiguities in spirocyclic derivatives?

Answer:
Advanced characterization combines:

  • X-ray Crystallography : Confirms spiro ring geometry and substituent orientation.
  • NMR Spectroscopy : 2D NOESY and HSQC distinguish axial/equatorial proton environments (e.g., δ 3.4–4.1 ppm for oxa-ring protons).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₈H₁₄ClNO₃ requires m/z 207.65 [M+H]⁺) .

Example : In enantiomeric analogs, chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) resolves R/S configurations, critical for interpreting bioactivity discrepancies .

How can computational tools address contradictions in reported bioactivity data for spirocyclic compounds?

Answer:
Discrepancies often arise from stereochemical variability or assay conditions. Strategies include:

  • Molecular Dynamics (MD) Simulations : Predict binding poses with targets (e.g., ion channels) to identify stereospecific interactions.
  • QSAR Models : Correlate substituent effects (e.g., methyl vs. ethyl groups) with activity trends.
  • Database Mining : Cross-reference REAXYS and PISTACHIO for synthetic feasibility and metabolic pathway predictions .

Case Study : Methyl substitution at position 7 (as in 7-Methyl-7-Azaspiro[3.5]nonan-1-amine) increases lipophilicity, altering membrane permeability and potency in vitro. Computational docking explains this via enhanced van der Waals interactions .

What reaction conditions optimize the synthesis of enantiopure derivatives for structure-activity relationship (SAR) studies?

Answer:
Enantioselective synthesis requires:

  • Chiral Catalysts : Use of (R)-BINOL-derived phosphoric acids for asymmetric cyclization (up to 95% ee).
  • Temperature Control : Lower temperatures (−20°C) minimize racemization during carboxylation.
  • Protecting Groups : tert-Butyloxycarbonyl (Boc) groups prevent amine oxidation while allowing regioselective functionalization .

Example : tert-Butyl 2-cyano-5-azaspiro[3.5]nonane-5-carboxylate synthesis achieves >90% yield using Pd-catalyzed cyanation under inert atmosphere .

How do structural modifications at the spiro core impact toxicity profiles in preclinical models?

Answer:
Modifications at the 5-carboxylate position significantly alter toxicity:

  • Electron-Withdrawing Groups : Nitrile or ester groups reduce hepatotoxicity (ALT/AST levels drop by 40% in murine studies).
  • Hydrophilic Substituents : Hydroxyl groups mitigate renal clearance issues but may increase plasma protein binding.
ModificationLD₅₀ (mg/kg, mouse)Hepatotoxicity Incidence (%)
Methyl Ester25015
Ethyl Ester22022
Hydroxymethyl Derivative3008

Evidence from spirocyclic analogs like 4-Oxa-8-Azaspiro[3.5]nonane suggests that oxygen incorporation reduces off-target binding to hERG channels, lowering cardiovascular risks .

What in vitro assays are most predictive of in vivo efficacy for this compound class?

Answer:
Prioritize assays mimicking physiological conditions:

  • Permeability : Caco-2 cell monolayers assess intestinal absorption (Papp > 5 × 10⁻⁶ cm/s correlates with >50% oral bioavailability).
  • Metabolic Stability : Liver microsomal assays (e.g., human CYP3A4 inhibition IC₅₀ > 10 µM).
  • Target Engagement : Fluorescence polarization (FP) binding assays for receptor affinity (Kd < 100 nM indicates therapeutic potential) .

Note : Discrepancies between enzymatic and cell-based assays (e.g., 10-fold differences in IC₅₀) may arise from intracellular pH or efflux transporters, necessitating orthogonal validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.